Imidazo[1,5-a][1,3,5]triazin-4-amine Scaffold Derivatives Exhibit Superior Antiproliferative Activity Compared to Temozolomide in Breast Cancer Models
A derivative based on the imidazo[1,5-a][1,3,5]triazin-4-amine scaffold (specifically, 4-aminoimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxylic acid diethyl ether) demonstrated significantly enhanced cytotoxic activity against the MCF-7 breast cancer cell line compared to the clinically approved alkylating agent temozolomide [1]. The imidazotriazine derivative achieved a maximum cell survival inhibition of 4.35 and an IC₅₀ of 1.94 mmol/L, whereas temozolomide under identical conditions exhibited a maximum inhibition of only 2.44 and an IC₅₀ of 6.81 mmol/L [1].
| Evidence Dimension | Cytotoxic activity (IC₅₀ and maximum cell survival inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 1.94 mmol/L; maximum cell survival inhibition = 4.35 |
| Comparator Or Baseline | Temozolomide: IC₅₀ = 6.81 mmol/L; maximum cell survival inhibition = 2.44 |
| Quantified Difference | 3.5-fold lower IC₅₀ (greater potency); 1.8-fold higher maximum inhibition |
| Conditions | MCF-7 breast cancer cell culture; concentrations ranging from 0.25 to 10.0 mmol/L; in vitro cytotoxicity assay |
Why This Matters
This ~3.5-fold improvement in potency over temozolomide in a clinically relevant breast cancer model provides a quantifiable basis for selecting imidazo[1,5-a][1,3,5]triazin-4-amine derivatives over temozolomide-based analogs in oncology-focused research programs.
- [1] Modern Oncology. Evaluation of antitumor potential of new imidazotriazine derivatives on breast cancer cell cultures. 2023. https://modernonco.orscience.ru/1815-1434/article/view/636999 View Source
